![molecular formula C41H39NO9 B1593691 (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate CAS No. 54423-54-0](/img/structure/B1593691.png)
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate
Overview
Description
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C41H39NO9 and its molecular weight is 689.7 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)-methyl)tetrahydro-2H-pyran-2-yl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Nitro-substituted Compounds
Nitro-substituted compounds, such as nitrobenzoates, are of significant interest in organic synthesis and materials science due to their unique chemical properties, which include reactivity towards various nucleophiles and potential for further functionalization. For instance, methods for the synthesis of tri- and tetranitro-substituted pyrenes and pyranones have been developed, highlighting the significance of nitro groups in electrophotographic layers based on carbazole-containing polymers (Andrievskii et al., 1985). These methods demonstrate the versatility of nitro-substituted compounds in synthesizing materials with desired electronic properties.
Applications in Molecular Dynamics and Biological Evaluation
The study of Schiff bases containing triazole and pyrazole rings offers insight into the synthesis and characterization of compounds that could have analogous frameworks to the compound of interest. These studies often involve spectroscopic characterization, reactivity studies, and evaluations of biological activities, such as antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). These evaluations are crucial for understanding the potential applications of new compounds in pharmacology and materials science.
Branched-chain Sugar Analogues
Research on branched-chain sugars, such as the synthesis of trideoxy-nitro-D-arabino-hexopyranose derivatives, provides a template for the synthesis and functionalization of complex sugar analogues, including those with benzyloxy and nitrobenzoate groups (Yoshimura et al., 1978). These studies underscore the importance of selective functionalization and protection strategies in synthesizing compounds with multiple stereogenic centers and functional groups.
properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTANGJQVDVKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962114 | |
Record name | 2,3,4,6-Tetra-O-benzyl-1-O-(4-nitrobenzoyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |
CAS RN |
54423-54-0, 4196-36-5 | |
Record name | NSC252194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231852 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,6-Tetra-O-benzyl-1-O-(4-nitrobenzoyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.